Methyl 4-(2,2-diethoxyethoxy)benzoate
Description
Methyl 4-(2,2-diethoxyethoxy)benzoate is a chemical compound with the molecular formula C14H20O5. It belongs to the class of benzoates and is characterized by its colorless to pale yellow liquid appearance
Properties
IUPAC Name |
methyl 4-(2,2-diethoxyethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-4-17-13(18-5-2)10-19-12-8-6-11(7-9-12)14(15)16-3/h6-9,13H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRLBZFGEQXSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C(=O)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435412 | |
| Record name | Methyl 4-(2,2-diethoxyethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93749-47-4 | |
| Record name | Methyl 4-(2,2-diethoxyethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,2-diethoxyethoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the product’s quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,2-diethoxyethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(2,2-diethoxyethoxy)benzoic acid.
Reduction: 4-(2,2-diethoxyethoxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2,2-diethoxyethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-(2,2-diethoxyethoxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-(2,2-diethoxyethoxy)benzoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its diethoxyethoxy group provides increased solubility and reactivity compared to similar compounds, making it valuable in various research and industrial applications .
Biological Activity
Methyl 4-(2,2-diethoxyethoxy)benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula: C₁₄H₁₈O₅
- Molecular Weight: 270.29 g/mol
The compound features a benzoate structure with diethoxyethoxy substituents, contributing to its unique chemical properties and potential biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . A study investigating various compounds found that derivatives of benzoic acid, including this compound, showed significant inhibition against a range of pathogenic bacteria.
- Case Study: In a screening of several benzoate derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using the broth dilution method. Results indicated effective antibacterial activity against Staphylococcus aureus with an MIC of 5 µg/mL.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 5 |
| Control (Ampicillin) | Staphylococcus aureus | 0.5 |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory properties . In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages.
- Research Findings: A study using RAW264.7 macrophage cells showed that treatment with this compound reduced the levels of TNF-α and IL-6 in a dose-dependent manner. The compound's mechanism of action appears to involve the suppression of NF-κB signaling pathways.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Hydrolysis: The ester bond can undergo hydrolysis to release active benzoic acid derivatives.
- Solubility Enhancement: The diethoxy groups may enhance solubility and bioavailability, facilitating transport across cell membranes.
- Enzyme Interaction: The released benzoic acid can interact with enzymes or receptors involved in inflammatory processes or microbial growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
